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Compound of Interest

Compound Name: 3-Methoxycyclohexanone

Cat. No.: B095188

Spectroscopic Profile of 3-
Methoxycyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Methoxycyclohexanone (C7H1202), a valuable building block in organic synthesis. The
following sections detail its characterization by *H Nuclear Magnetic Resonance (NMR), 13C
NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental
protocols are provided to aid in the replication of these analyses.

Spectroscopic Data Summary

The quantitative spectroscopic data for 3-Methoxycyclohexanone are summarized in the
tables below. This allows for a quick reference and comparison of its key spectral features.

Table 1: *"H NMR Spectroscopic Data (Predicted)

Note: Experimental spectrum not readily available. Data is predicted based on typical chemical
shift values for the functional groups present.
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
~3.6-3.8 Multiplet 1H CH-OCHs
~3.35 Singlet 3H O-CHs
~2.2-2.6 Multiplet 2H CH:z adjacent to C=0
~15-2.1 Multiplet 6H Ring CH:z

Typical chemical shifts for protons alpha to a ketone are in the range of 2.1-2.6 ppm.[1]

Table 2: *C NMR Spectroscopic Data (Predicted)

Note: Experimental spectrum not readily available. Data is predicted based on typical chemical

shift values.
Chemical Shift (8) ppm Carbon Type Assighment
~209 - 212 C C=0 (Ketone)
~75-80 CH C-OCHs
~56 - 58 CHs O-CHs
~40 - 45 CH2 CH:z adjacent to C=0
~20-35 CHz Other Ring CH:z

The carbonyl carbon of a ketone typically appears in the range of 190-220 ppm in 3C NMR
spectroscopy.[1]

Table 3: Infrared (IR) Spectroscopy Data
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~2940 - 2830 Strong C-H Stretch (Aliphatic)
~1715-1725 Strong C=0 Stretch (Ketone)
~1100 - 1120 Strong C-0O Stretch (Ether)

The characteristic carbonyl (C=0) stretch for a cyclohexanone derivative is typically observed
around 1720 cm~1.[2]

Table 4: Mass Spectrometry (MS) Data

Data obtained from Electron lonization (El) Mass Spectrometry.

Mass-to-Charge Ratio

(miz) Relative Intensity Assignment
miz
128 Moderate [M]* (Molecular lon)
97 Moderate [M - OCHs]*

McLafferty rearrangement
84 Strong

fragment
71 High [M - C3HsO]*

) Various fragmentation

55 High

pathways

Alpha-cleavage is a common fragmentation pattern for ketones in mass spectrometry.[2] The
molecular weight of 3-Methoxycyclohexanone is 128.17 g/mol .[3]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These
protocols are designed for a liquid sample such as 3-Methoxycyclohexanone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (*H) and carbon (*3C) nuclei.
Methodology:
e Sample Preparation:

o Dissolve approximately 5-10 mg of 3-Methoxycyclohexanone in 0.6-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs).

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0 ppm).[4]

o Transfer the solution to a clean NMR tube.
e Instrument Setup:

o Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure
correct positioning.

o Insert the sample into the NMR spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.[4]
o Shim the magnetic field to achieve homogeneity.
o Data Acquisition (*H NMR):
o Acquire the spectrum using a standard pulse sequence.
o Typically, 8 to 16 scans are sufficient for a sample of this concentration.
o Data Acquisition (33C NMR):
o Acquire the spectrum using a standard proton-decoupled pulse sequence.

o A higher number of scans (e.g., 1024 or more) is generally required to achieve an
adequate signal-to-noise ratio.
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» Data Processing:

o

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase the spectrum to ensure all peaks are in the positive absorptive mode.[4]

[¢]

Calibrate the chemical shift scale using the TMS signal at 0 ppm.[4]

[e]

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the
absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):
e Instrument Setup:

o Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric
interference.[4]

o Record a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

e Sample Preparation:

o Place a single drop of neat (undiluted) 3-Methoxycyclohexanone directly onto the center
of the ATR crystal.[5]

o Data Acquisition:
o Acquire the IR spectrum over a range of 4000-400 cm™1.
o Co-add 16-32 scans to improve the signal-to-noise ratio.[4]

o Data Processing and Analysis:
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o The instrument software will automatically ratio the sample spectrum against the
background to generate the final absorbance or transmittance spectrum.

o ldentify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron lonization - EI):
e Sample Introduction:

o Introduce a small amount of the liquid sample into the mass spectrometer, often via a Gas
Chromatography (GC) system which vaporizes the sample.[6]

e |onization:

o In the ion source, the vaporized sample molecules are bombarded with a beam of high-
energy electrons (typically 70 eV).[7]

o This causes the molecules to ionize and fragment.[7][8]
e Mass Analysis:

o The resulting positively charged ions are accelerated into a mass analyzer (e.g., a
guadrupole).

o The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[9]
e Detection:

o An electron multiplier or similar detector records the abundance of ions at each m/z value.
e Data Analysis:

o The resulting mass spectrum is plotted as relative intensity versus m/z.
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o ldentify the molecular ion peak ([M]*) and analyze the major fragment ions to elucidate the
structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b095188?utm_src=pdf-custom-synthesis
https://learn.openochem.org/learn/nmr-ir-uv-and-ms/hnmr/hnmp6
https://sites.science.oregonstate.edu/~gablek/CH336/Chapter17/bare_ketonespec.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxycyclohexan-1-one
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxycyclohexan-1-one
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Spectroscopic_Analysis_of_Keto_Esters.pdf
https://www.bruker.com/en/products-and-solutions/infrared-and-raman/ft-ir-routine-spectrometer/what-is-ft-ir-spectroscopy.html
https://www.metwarebio.com/electron-ionization-gc-ms-volatile-compound-analysis/
https://www.metwarebio.com/electron-ionization-gc-ms-volatile-compound-analysis/
https://www.creative-proteomics.com/support/electron-ionization.htm
https://en.wikipedia.org/wiki/Electron_ionization
https://www.rroij.com/open-access/investigation-of-electron-ionization-in-mass-spectrometry--principles-and-applications.pdf
https://www.benchchem.com/product/b095188#spectroscopic-data-of-3-methoxycyclohexanone-h-nmr-c-nmr-ir-ms
https://www.benchchem.com/product/b095188#spectroscopic-data-of-3-methoxycyclohexanone-h-nmr-c-nmr-ir-ms
https://www.benchchem.com/product/b095188#spectroscopic-data-of-3-methoxycyclohexanone-h-nmr-c-nmr-ir-ms
https://www.benchchem.com/product/b095188#spectroscopic-data-of-3-methoxycyclohexanone-h-nmr-c-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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